molecular formula C25H24N4O4 B2595110 methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955873-76-4

methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2595110
CAS No.: 955873-76-4
M. Wt: 444.491
InChI Key: ORXVTBJXXOEWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure features a tetrahydropyrimidine core with a methyl ester at position 5, a 6-methyl group, and a 2-oxo moiety. DHPM derivatives are pharmacologically significant, with reported antibacterial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXVTBJXXOEWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-component reactions such as the Biginelli reaction, which combines aldehydes, urea derivatives, and other reactive species under acidic conditions. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring variations in substituents to enhance biological efficacy .

Antioxidant Activity

Methyl 6-methyl-2-oxo-4-{...} has shown promising antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound's IC50 values indicate significant radical scavenging activity compared to standard antioxidants. For instance, compounds with similar structures exhibited IC50 values ranging from 6.261 µM to 2358 µM in radical scavenging assays .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines (e.g., HepG2) revealed that it possesses cytotoxic effects with IC50 values indicating effective suppression of cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Anti-Diabetic Effects

In addition to its antioxidant and anticancer activities, the compound exhibits anti-diabetic properties by inhibiting alpha-amylase activity. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can help manage blood glucose levels. The reported IC50 for alpha-amylase inhibition was found to be around 6.539 µM for structurally similar compounds .

Structure-Activity Relationship (SAR)

The biological efficacy of methyl 6-methyl-2-oxo-4-{...} is significantly influenced by its molecular structure. Substituents on the phenyl rings and the tetrahydropyrimidine core affect both the binding affinity and activity against various biological targets:

Substituent Biological Activity IC50 Value (µM)
Fluoro at para positionRadical scavenging6.261
Chloro at meta positionAlpha-amylase inhibition6.539
Methyl groups on pyrimidineEnhanced cytotoxicity5.351

These findings suggest that careful modification of substituents can lead to compounds with optimized pharmacological profiles .

Case Studies and Experimental Findings

Recent studies have highlighted several case studies where derivatives of the compound were synthesized and tested for biological activity:

  • Case Study on Antioxidant Activity : A series of derivatives were synthesized using solvent-free methods, showing improved radical scavenging abilities compared to traditional solvents .
  • Case Study on Anticancer Activity : In vivo studies indicated that certain derivatives could inhibit tumor growth in mouse models, suggesting potential for further development into anticancer therapies .
  • Case Study on Diabetes Management : In vitro assays demonstrated effective inhibition of alpha-amylase by selected derivatives, supporting their use in managing diabetes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit potential anticancer properties. For instance, compounds similar to methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and tested for their ability to inhibit cancer cell proliferation. The incorporation of pyrazole moieties has been shown to enhance the cytotoxic effects against various cancer cell lines .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies have demonstrated that similar tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain substituted tetrahydropyrimidines exhibit activity against a range of bacterial and fungal strains. The presence of the phenyl and pyrazole groups may contribute to this bioactivity by interacting with microbial cell membranes .

Agriculture

Pesticidal Applications
this compound has potential applications as a pesticide. Its chemical structure allows for the development of agrochemicals that can target specific pests while minimizing harm to beneficial organisms. Research is ongoing to explore its efficacy and safety in agricultural settings .

Material Science

Polymer Chemistry
In material science, the compound can be utilized in the synthesis of novel polymers. The functional groups present in this compound allow for modification and cross-linking reactions that can lead to materials with enhanced thermal stability and mechanical properties .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Anti-inflammatory drugsReduces pro-inflammatory cytokines
Antimicrobial agentsEffective against various bacterial strains
AgriculturePesticidesPotential for targeted pest control
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of tetrahydropyrimidine derivatives. Key analogues include:

Compound Name Substituents (vs. Target Compound) Molecular Weight Key Properties/Activities Reference
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -Cl, -CH₃ on pyrazole; ethyl ester 386.8 g/mol Antibacterial, antitumor activity
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -F on phenyl; ethyl ester 447.5 g/mol Enhanced solubility via fluorination
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -S replaces -O at C2; diphenyl pyrazole 418.5 g/mol Increased lipophilicity, corrosion inhibition
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[...] Thiazolo-pyrimidine fusion; dichlorophenyl substituent 648.5 g/mol Conjugated system for UV detection

Key Comparisons

Synthetic Routes :

  • The target compound and its ethyl ester analogues (e.g., ) are synthesized via the Biginelli reaction, with variations in the aldehyde component. For example, the allyloxy-substituted aldehyde in the target compound introduces a reactive propenyl group absent in chloro- or fluoro-substituted analogues .
  • Thiazolo-pyrimidine derivatives (e.g., ) require additional steps, such as Vilsmeier-Haack formylation, to fuse heterocyclic rings.

Physicochemical Properties :

  • Solubility : Fluorinated derivatives (e.g., ) exhibit improved aqueous solubility compared to the target compound due to the electron-withdrawing -F group.
  • Lipophilicity : The thioxo analogue () has higher logP values due to sulfur’s polarizability, enhancing membrane permeability.
  • Reactivity : The allyloxy group in the target compound allows for click chemistry or polymerization, unlike inert substituents (e.g., -Cl, -CH₃).

Biological Activity :

  • Pyrazole-substituted DHPMs (e.g., ) show broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli.
  • Thiazolo-pyrimidines () demonstrate fluorescence properties, enabling their use as probes in bioimaging.

Crystallographic Data: The ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl) analogue crystallizes in the monoclinic P2₁/c space group, with hydrogen bonding between N-H and carbonyl groups stabilizing the structure . Similar packing is expected for the target compound.

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine-pyrazole hybrid compound?

The compound can be synthesized via multi-step protocols:

  • Step 1 : Use a Biginelli reaction (one-pot condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives) to form the tetrahydropyrimidine core .
  • Step 2 : Introduce the pyrazole moiety through cyclization or Suzuki coupling. For example, coupling 4-(prop-2-en-1-yloxy)phenyl boronic acid with a pre-functionalized pyrazole intermediate under Pd catalysis .
  • Step 3 : Purify intermediates via column chromatography and characterize using NMR and IR spectroscopy .

Q. How can the structure of this compound be unambiguously confirmed?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopic validation : Combine 1H^1H-/13C^{13}C-NMR to verify substituent positions and FTIR to identify carbonyl (C=O) and ether (C-O-C) groups .

Q. What are the critical parameters for optimizing reaction yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility in cyclization steps .
  • Catalyst systems : Pd(PPh3_3)4_4 for cross-coupling reactions (≥80% yield) .
  • Temperature control : Maintain 80–100°C during Biginelli reactions to avoid side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogous compounds?

  • Comparative SAR studies : Compare substituent effects (e.g., allyloxy vs. methoxy groups) on antimicrobial or antitumor activity using in vitro assays .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability .

Q. What computational or experimental strategies are suitable for analyzing conformational flexibility?

  • DFT calculations : Model the energy-minimized conformation of the allyloxy-phenyl-pyrazole group to predict steric interactions .
  • Variable-temperature NMR : Monitor dynamic behavior of the tetrahydropyrimidine ring in solution .

Q. How does crystallographic data inform solubility and formulation challenges?

  • Hydrogen-bond analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) that contribute to low aqueous solubility .
  • Co-crystallization trials : Screen with cyclodextrins or succinic acid to improve bioavailability .

Q. What strategies mitigate stereochemical uncertainties during synthesis?

  • Chiral HPLC : Separate enantiomers if asymmetric centers form during cyclization .
  • NOESY NMR : Detect spatial proximity of protons to confirm regioselectivity in pyrazole substitution .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

  • Forced degradation : Expose to UV light, acidic/basic conditions, and humidity to identify degradation pathways .
  • HPLC-MS monitoring : Track decomposition products (e.g., hydrolysis of the ester group) .

Q. What techniques are recommended for analyzing electronic effects of substituents?

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., Biginelli condensation) .
  • UV-Vis spectroscopy : Measure absorbance shifts to assess electron-withdrawing/donating effects of the allyloxy group .

Q. How can researchers validate synthetic scalability without industrial resources?

  • Microreactor trials : Perform continuous-flow synthesis to test reproducibility at small scales .
  • Green chemistry metrics : Calculate E-factors (waste-to-product ratio) for solvent-intensive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.